molecular formula C13H9N B7766571 Acridine CAS No. 39327-16-7

Acridine

Cat. No. B7766571
M. Wt: 179.22 g/mol
InChI Key: RFQDDXWZZVRLKO-UHFFFAOYSA-N
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Patent
US05844024

Procedure details

A solution of 10.0 g (43.5 mmol) of acridine chloromethylate [A. Kaufmann et al, Ber. Dt. Chem. Ges. 42, 1999 (1909)] in 100 ml of water is covered with a layer of 200 ml of diethyl ether, and a solution of 3.13 g (48.0 mmol) of potassium cyanide in 20 ml of water is added. After about 30 minutes, the ether phase is separated off, the mixture is concentrated to 50 ml on a vacuum rotary evaporator and the product which has precipitated is filtered off. Crystallization of the crude product from ethanol gives 7.10 g (75%) of 9-cyano-9,10-dihydro-10-methyl-acridine, melting point 141°-143° C. (compound (106), Table 1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:5](=[N:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[CH2:15](OCC)C.[C-:20]#[N:21].[K+]>O>[C:20]([CH:13]1[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[N:6]([CH3:15])[C:5]2[C:14]1=[CH:1][CH:2]=[CH:3][CH:4]=2)#[N:21] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC2=NC3=CC=CC=C3C=C12
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
3.13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ether phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to 50 ml on a vacuum rotary evaporator
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1C2=CC=CC=C2N(C=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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